N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O5S and its molecular weight is 446.52. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of many drugs. Inhibitors of these enzymes are essential for understanding drug-drug interactions and for the development of drugs with reduced metabolic liabilities. Chemical inhibitors with high selectivity for specific CYP isoforms are valuable tools for identifying the metabolic pathways of new drugs and for developing safer medications by minimizing undesired interactions (Khojasteh et al., 2011).
Decontamination and Antidotal Treatment
The study on the decontamination of skin after exposure to toxic compounds, such as organophosphates, and the efficacy of antidotal treatments highlights the potential of chemical compounds in emergency medicine and toxicology. This research can inform the development of treatments for chemical exposure, emphasizing the need for compounds that can effectively neutralize or mitigate the effects of toxic agents (Knez˘ević & Tadić, 1994).
Pharmacological Profile of Stereochemical Compounds
The stereochemistry of compounds significantly impacts their pharmacological profile, including their activity on the central nervous system (CNS). Research on the stereochemistry of phenylpiracetam and its derivatives, for example, demonstrates how the configuration of stereocenters influences the biological properties of molecules. This area of research is critical for designing drugs with improved efficacy and reduced side effects, by selecting the most effective stereoisomer for clinical use (Veinberg et al., 2015).
Antidepressants Targeting 5-HT1A Receptors
The development of antidepressants that target specific receptors, such as the 5-HT1A receptor, is a significant area of research. This receptor plays a key role in the modulation of serotonin levels, which are closely linked to depression. Understanding the structure and function of compounds that act on the 5-HT1A receptor can lead to the development of more effective and specific antidepressant medications (Wang et al., 2019).
properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-15-5-6-19(30-2)18(12-15)24-21(27)20(26)23-13-16-7-10-25(11-8-16)31(28,29)17-4-3-9-22-14-17/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMCMADKAOIDMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide |
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